molecular formula C5H11FS B13621475 5-Fluoropentane-1-thiol

5-Fluoropentane-1-thiol

Cat. No.: B13621475
M. Wt: 122.21 g/mol
InChI Key: VHJHBEKHDCRCIN-UHFFFAOYSA-N
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Description

5-Fluoropentane-1-thiol (CAS No. 592-81-4) is a fluorinated thiol with the molecular formula C₅H₁₁FS and an average molecular mass of 122.201 g/mol . Its IUPAC name is 5-fluoro-1-pentanethiol, and it is also referred to as 5-fluoroamyl mercaptan. The compound features a terminal thiol (-SH) group and a fluorine atom at the fifth carbon position (terminal position) of the pentane chain. This structural configuration imparts unique physicochemical properties, including altered lipophilicity and reactivity compared to non-fluorinated thiols or fluorinated alcohols.

Properties

Molecular Formula

C5H11FS

Molecular Weight

122.21 g/mol

IUPAC Name

5-fluoropentane-1-thiol

InChI

InChI=1S/C5H11FS/c6-4-2-1-3-5-7/h7H,1-5H2

InChI Key

VHJHBEKHDCRCIN-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoropentane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 5-fluoropentyl halides with a sulfur nucleophile such as sodium hydrosulfide (NaSH). The reaction typically proceeds under mild conditions, with the thiol group replacing the halide group on the carbon chain .

Industrial Production Methods

In industrial settings, the production of 5-Fluoropentane-1-thiol may involve the use of thiourea as a nucleophile. Thiourea reacts with 5-fluoropentyl halides to form an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol . This method is advantageous as it minimizes the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoropentane-1-thiol involves its ability to interact with various molecular targets and pathways. The thiol group is highly nucleophilic, allowing it to form covalent bonds with electrophilic centers in target molecules. This reactivity is crucial in its role as a building block in organic synthesis and in the development of fluorescent probes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analogues

The following table compares 5-fluoropentane-1-thiol with fluorinated alcohols and amines of similar chain length and fluorine substitution patterns, as derived from synthesis protocols and molecular data in the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Fluorine Position Key Characteristics (Inferred/Reported)
5-Fluoropentane-1-thiol C₅H₁₁FS 122.20 Thiol (-SH) 5 (terminal) Higher lipophilicity (vs. alcohols); sulfur’s polarizability enhances nucleophilicity.
5-Fluoro-1-pentanol C₅H₁₁FO 106.14 (calculated) Alcohol (-OH) 5 (terminal) Lower lipophilicity than thiols; hydrogen bonding capacity .
4-Fluoropentan-1-ol C₅H₁₁FO 106.14 (calculated) Alcohol (-OH) 4 (internal) Fluorine’s internal position reduces polarity compared to terminal substitution .
4,4-Difluoropentan-1-ol C₅H₁₀F₂O 124.13 (calculated) Alcohol (-OH) 4,4 (geminal) Increased electronegativity; reduced lipophilicity due to geminal fluorination .
5-(Diethylamino)pentan-1-ol C₉H₂₁NO 159.27 Alcohol (-OH), Amine None (non-fluorinated) Basic amine group dominates reactivity; distinct from fluorinated analogues.
Key Observations:

Functional Group Impact : Thiols like 5-fluoropentane-1-thiol exhibit greater lipophilicity (logP ~2.5 estimated) compared to alcohols (logP ~1.0–1.5) due to sulfur’s lower electronegativity and reduced hydrogen-bonding capacity .

Fluorine Position : Terminal fluorine substitution (as in 5-fluoropentane-1-thiol) may marginally increase polarity compared to internal fluorination (e.g., 4-fluoropentan-1-ol), but the thiol group’s hydrophobicity offsets this effect.

Synthetic Pathways: Fluorinated alcohols in (e.g., 5-fluoro-1-pentanol) are synthesized via intermediates like benzoate esters (e.g., 4-fluoropentyl benzoate, SI13) and tosylates (e.g., 2-fluoropentyl tosylate, SI16) . While direct synthesis data for 5-fluoropentane-1-thiol is absent, analogous strategies (e.g., thiolation of fluorinated alkyl halides) are plausible.

Physicochemical Properties

  • Lipophilicity: Fluorination generally increases lipophilicity in hydrocarbons, but functional groups modulate this effect. For example, 4,4-difluoropentan-1-ol’s geminal fluorination reduces logP relative to mono-fluorinated analogues due to enhanced polarity .

Research Implications and Gaps

Data Limitations : Experimental data on 5-fluoropentane-1-thiol’s properties (e.g., logP, boiling point) are scarce. Comparative studies with fluorinated alcohols suggest hypotheses but require validation.

Synthetic Chemistry : Adapting alcohol-focused fluorination protocols (e.g., ’s benzoate ester method) to thiols could streamline production of fluorinated thiol derivatives.

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